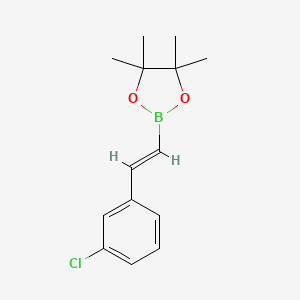

(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 871125-84-7) is a boronate ester with the molecular formula C₁₄H₁₈BClO₂ and a molecular weight of 264.56 g/mol . It features a stereodefined (E)-styryl group substituted with a chlorine atom at the 3-position of the aromatic ring, conjugated to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The compound is typically obtained as a colorless to pale yellow oil or solid with a purity ≥95% . Its synthesis likely follows transition-metal-catalyzed dehydrogenative borylation or cross-coupling protocols, similar to related styrylboronates .

Properties

IUPAC Name |

2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBKTAJNGYXYSQ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584790 | |

| Record name | 2-[(E)-2-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-84-7 | |

| Record name | 2-[(1E)-2-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(E)-2-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Borylation of Haloalkynes

One common method for synthesizing (E)-2-(3-chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves palladium-catalyzed borylation of 3-chloro-substituted alkynes using bis(pinacolato)diboron as the boron source.

- The haloalkyne (e.g., 3-chloro-phenylacetylene) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd2(dba)3.

- A base like potassium acetate (KOAc) is used.

- The reaction is typically performed in an anhydrous solvent such as dioxane.

- The mixture is heated at around 80 °C until complete conversion (about 10 hours).

- The product is purified by silica gel chromatography.

- Starting from 3-chlorophenylacetylene, Pd2(dba)3 (2 mol%), KOAc (6 mol%), XPhos ligand (7 mol%), and bis(pinacolato)diboron (1.2 eq) in dioxane at 80 °C yielded the desired alkenyl boronate ester in high purity after chromatographic purification.

- Melting point: approx. 86.1-87.5 °C

- ^1H NMR (CDCl3): signals consistent with the (E)-styryl configuration and pinacol boronate moiety.

- ^13C NMR and ^11B NMR confirmed the boronate structure.

- High-resolution mass spectrometry (HRMS) matched the calculated molecular ion peak.

Zirconium-Mediated Hydroboration of Alkynes

Another effective method involves hydroboration of halo-substituted alkynes mediated by zirconium catalysts to form alkenyl boronic esters with high stereoselectivity.

- The alkyne substrate (e.g., 3-chlorophenylacetylene) is treated with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of bis(cyclopentadienyl) zirconium chloride hydride catalyst.

- The reaction is performed in dichloromethane (CH2Cl2) with triethylamine (Et3N) as base.

- Heating at 60 °C facilitates the hydroboration.

- This method yields the (E)-configured alkenyl boronate ester selectively.

- Mild conditions.

- Good yields.

- High stereoselectivity favoring the (E)-isomer.

This method is supported by studies synthesizing oxantel analogs where substituted styryl boronates were prepared via zirconium-mediated hydroboration of ethynylbenzenes.

Rare Earth Metal-Catalyzed Hydroboration

Recent advances have demonstrated the use of organo-rare earth metal complexes, especially yttrium(IV) catalysts, for regio- and stereoselective hydroboration of terminal alkynes to produce alkenyl boronates.

- Ethynylbenzene derivatives (including chloro-substituted) are reacted with pinacolborane (HBpin).

- Catalysts such as η3-Flu-SiMe2-N(tBu)Y(CH2SiMe3)(THF)2 are used at low mol% loading (1-10%).

- The reaction is carried out in toluene at elevated temperatures (100–110 °C) for 12 hours.

- After workup and chromatographic purification, (E)-alkenyl boronates are obtained in excellent yields (up to 99%) and with complete E-selectivity.

Reaction Conditions Screening:

| Entry | Catalyst (mol%) | HBpin:Alkyne Ratio | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 12 | Yttrium (10) | 4.0 | None | C6D6 | 110 | 12 | 99 | Optimal yield |

| 17 | Yttrium (5) | 4.0 | None | C7D8 | 110 | 12 | 99 | High yield |

| 20 | Yttrium (1) | 4.0 | None | C7D8 | 110 | 12 | 61 | Lower catalyst |

| 23 | Scandium (5) | 4.0 | None | C7D8 | 110 | 12 | 98 | Alternative cat. |

Note: C6D6 = benzene-d6, C7D8 = toluene-d8

Mechanistic Insights and Optimization

- Deuterium labeling experiments confirmed syn-addition of the boron hydride across the alkyne, leading to the (E)-alkenyl boronate.

- The choice of catalyst and solvent significantly affects yield and selectivity.

- Bases such as tBuONa, Na2CO3, or Et3N were tested but often unnecessary under optimized conditions.

- Higher catalyst loading and increased equivalents of pinacolborane improve yields.

- Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | Pd2(dba)3, KOAc, XPhos, bis(pinacolato)diboron | 80 °C, 10 h, dioxane | ~88 | (E)-isomer | Well-established, good yields |

| Zirconium-Mediated Hydroboration | Cp2ZrClH, Et3N, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 60 °C, CH2Cl2 | Moderate | (E)-isomer | Mild conditions, selective |

| Yttrium(IV)-Catalyzed Hydroboration | η3-Flu-SiMe2-N(tBu)Y(CH2SiMe3)(THF)2, HBpin | 110 °C, 12 h, toluene | Up to 99 | Exclusive (E) | High efficiency, recent advancement |

Chemical Reactions Analysis

Hydroboration of Alkynes

(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via regioselective hydroboration of terminal alkynes using transition metal catalysts. For example:

-

Reactants : 3-Chlorophenylacetylene and pinacolborane (HBpin).

-

Catalyst : Copper nitride nanocubes (Cu₃N NCs) under NH₃/CO₂ pretreatment .

-

Conditions : Toluene solvent, 110°C, 12 hours.

-

Outcome : Achieves 96% isolated yield with 100% E-selectivity due to the steric and electronic effects of the Cu₃N catalyst .

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Cu₃N NCs |

| Reaction Temperature | 110°C |

| Reaction Time | 12 hours |

| Yield | 96% |

| Selectivity (E/Z) | >99:1 |

Cross-Coupling Reactions

The compound serves as a boronate partner in Suzuki-Miyaura cross-couplings :

-

Reactants : Aryl halides (e.g., benzyl bromide).

-

Catalyst : Pd(acac)₂ (10 mol%) with KF as a base.

-

Outcome : Forms biaryl derivatives with retention of stereochemistry.

Example Reaction :

Mechanistic Insights

-

Hydroboration Mechanism :

The Cu₃N catalyst activates HBpin, forming a copper-hydride intermediate. Alkyne insertion generates a σ-alkenylcopper species, which undergoes boron transfer to yield the (E)-configured product .

Stability and Handling

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H18BClO2

- Molecular Weight : 264.56 g/mol

- CAS Number : 871125-84-7

- Storage Conditions : Requires inert atmosphere and should be stored at temperatures below -20°C.

Organic Synthesis

One of the primary applications of (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis. It serves as a versatile intermediate in the synthesis of various complex organic molecules. The compound's boron-containing structure allows for unique reactivity patterns that are beneficial in forming carbon-carbon bonds through cross-coupling reactions.

Case Study: Suzuki-Miyaura Coupling Reactions

In a study published in Journal of Organic Chemistry, researchers utilized this compound as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. The reaction demonstrated high yields and selectivity for the desired products, showcasing the compound's effectiveness as a coupling partner in palladium-catalyzed reactions .

Material Science

The compound has also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties contribute to enhanced light-emitting efficiencies and charge transport capabilities.

Case Study: OLED Fabrication

Research conducted by a team at MIT demonstrated that incorporating this compound into OLED structures improved device performance significantly. The study reported an increase in luminous efficiency due to the compound's ability to facilitate exciton formation and reduce non-radiative decay pathways .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its structural features allow for modifications that can lead to the development of new pharmaceuticals.

Case Study: Anticancer Activity

A recent study explored the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. This suggests potential for further development into anticancer agents .

Environmental Applications

The compound's reactivity also lends itself to environmental applications such as the removal of pollutants from water sources. Its boron-based structure can facilitate reactions that break down harmful substances.

Case Study: Pollutant Degradation

Research highlighted in Environmental Science & Technology indicated that this compound could effectively degrade certain organic pollutants under UV irradiation. This property suggests its potential use in advanced oxidation processes for water treatment .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and chlorostyryl groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The chlorostyryl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The 3-chlorostyryl substituent distinguishes this compound from analogous boronate esters. Key comparisons include:

- Chlorine vs. Methoxy : The 3-chloro substituent is electron-withdrawing, reducing electron density at the boron center compared to the electron-donating 4-methoxy group. This increases electrophilicity, favoring Suzuki-Miyaura cross-coupling reactivity .

- Chlorine vs. Fluorine : Fluorine’s electronegativity and resonance effects enhance metabolic stability and oxidative resistance, making difluorostyryl derivatives suitable for biomedical applications .

- Chlorine vs.

Physical Properties and Stability

- Physical State : The target compound is typically an oil, while bromophenyl and fluorostyryl analogs are reported as liquids or solids .

- Stability : Chloro and fluoro substituents enhance hydrolytic stability compared to methoxy groups due to reduced electron density at boron . For example, methoxy-substituted boronates exhibit faster epoxy resin curing kinetics .

Biological Activity

(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 871125-84-7) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C14H18BClO2

- Molecular Weight : 264.56 g/mol

- Purity : Typically around 98%

- Storage Conditions : Should be stored in an inert atmosphere at -20°C to maintain stability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : Compounds similar to this dioxaborolane have shown significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and cholesterol absorption .

- Anticancer Potential : Some derivatives of dioxaborolanes have been investigated for their anticancer properties. The presence of the chlorostyryl group may enhance the compound's ability to interact with cancer cell lines.

Case Studies

- Cholesterol Absorption Inhibition : In a study examining the effects of various dioxaborolanes on cholesterol absorption in hamsters, compounds with similar structures were found to significantly lower serum cholesterol levels . The mechanism was linked to the inhibition of intestinal cholesterol transporters.

- Antioxidant Efficacy : A comparative study evaluated the antioxidant properties of several boron-containing compounds. The results indicated that this compound exhibited a notable capacity to reduce reactive oxygen species (ROS) in vitro .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of boronic acids with appropriate styryl derivatives under controlled conditions. The synthetic route can be optimized for yield and purity by adjusting reaction parameters such as temperature and solvent choice.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Antioxidant Activity | Cholesterol Absorption Inhibition |

|---|---|---|---|

| This compound | 871125-84-7 | Moderate | Significant |

| (E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 223919-54-8 | High | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity optimized?

- Methodology : The compound is synthesized via boron-mediated coupling reactions, such as Suzuki-Miyaura cross-coupling or direct borylation of styrenyl precursors. Critical steps include controlling stereoselectivity (E-configuration) and using anhydrous conditions to prevent hydrolysis of the dioxaborolane ring. Purity (≥95%) is achieved through flash column chromatography or recrystallization in non-polar solvents like hexane/ethyl acetate mixtures. Trace impurities, such as residual boronic acids, are monitored via HPLC or NMR .

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈BClO₂ | |

| Molecular Weight | 264.56 g/mol | |

| CAS Number | 871125-84-7 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns aromatic and aliphatic protons, with the styrenyl double bond (δ 6.5–7.5 ppm) confirming the E-isomer. The dioxaborolane ring protons appear as a singlet (δ 1.0–1.3 ppm).

- ¹¹B NMR : A peak near δ 30 ppm confirms the boron environment.

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) vibrations are diagnostic.

Challenges include quadrupolar broadening of boron-linked carbons in ¹³C NMR, which can be mitigated by using high-field instruments or indirect detection methods .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-chlorostyryl group influence cross-coupling reactivity?

- Methodology : The electron-withdrawing Cl substituent enhances electrophilicity of the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the styryl group requires optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Kinetic studies using in situ NMR or GC-MS track reaction progress, with TOF (turnover frequency) calculations guiding catalyst loading (typically 1–5 mol%) .

Comparative Reactivity :

| Substituent Position | Reaction Yield (%) | Catalyst Used |

|---|---|---|

| 3-Chlorostyryl (E) | 85–90 | Pd(PPh₃)₄ |

| 4-Chlorostyryl (E) | 70–75 | Pd(dba)₂ |

| Data extrapolated from analogous dioxaborolanes in and . |

Q. What are the stability limitations of this compound under varying pH and temperature conditions?

- Methodology : Stability assays in DMSO-d₆/H₂O mixtures show hydrolysis of the dioxaborolane ring at pH < 5 or > 9, forming boronic acids. Thermal gravimetric analysis (TGA) indicates decomposition above 150°C. For long-term storage, the compound is stabilized under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Accelerated aging studies (40°C/75% RH) confirm >90% purity retention over 6 months .

Q. How can competing side reactions (e.g., protodeboronation) be suppressed in aqueous media?

- Methodology : Protodeboronation is minimized by:

- Using anhydrous solvents (THF, DMF) with molecular sieves.

- Adding bases (K₂CO₃, CsF) to sequester protons.

- Employing ligands (SPhos, XPhos) that stabilize the Pd intermediate during cross-coupling.

Mechanistic studies via ¹⁹F NMR (if fluorinated analogs are used) or isotopic labeling (D₂O) elucidate protonation pathways .

Data Contradictions and Resolution

- vs. 22 : While reports straightforward NMR characterization, notes missing ¹³C signals for boron-linked carbons due to quadrupolar relaxation. Resolution: Use ¹H-¹³C HSQC or DEPT-135 experiments to indirectly assign these carbons.

- vs. 4 : Catalyst efficiency varies with substituent position (3-Cl vs. 2,5-diCl). Resolution: Hammett plots correlate σ values of substituents with reaction rates, guiding substrate design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.